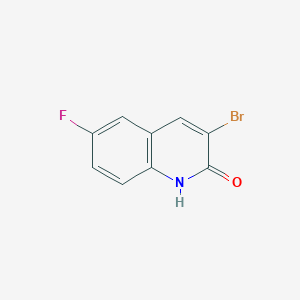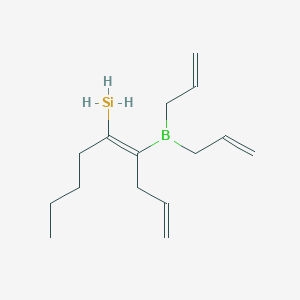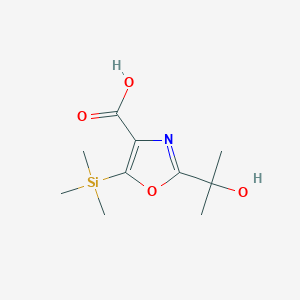
6-Bromo-3-methyl-1,8-naphthyridin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-3-methyl-1,8-naphthyridin-2(1H)-one is a heterocyclic compound that belongs to the naphthyridine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of bromine and methyl groups in its structure can influence its reactivity and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-methyl-1,8-naphthyridin-2(1H)-one typically involves the bromination of 3-methyl-1,8-naphthyridin-2(1H)-one. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the process.
化学反应分析
Types of Reactions
6-Bromo-3-methyl-1,8-naphthyridin-2(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid or other oxidized derivatives.
Reduction Reactions: The carbonyl group can be reduced to form alcohols or other reduced products.
Common Reagents and Conditions
Substitution: Reagents like sodium amide, thiourea, or sodium alkoxide in solvents like ethanol or dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or methanol.
Major Products
Substitution: Formation of 6-amino-3-methyl-1,8-naphthyridin-2(1H)-one, 6-thio-3-methyl-1,8-naphthyridin-2(1H)-one, etc.
Oxidation: Formation of 6-bromo-3-carboxy-1,8-naphthyridin-2(1H)-one.
Reduction: Formation of 6-bromo-3-methyl-1,8-naphthyridin-2(1H)-ol.
科学研究应用
6-Bromo-3-methyl-1,8-naphthyridin-2(1H)-one has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as dyes or polymers.
作用机制
The mechanism of action of 6-Bromo-3-methyl-1,8-naphthyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby inhibiting their activity. The presence of the bromine atom can enhance its binding affinity and selectivity towards these targets. The compound may also interact with cellular pathways involved in cell proliferation, apoptosis, or signal transduction.
相似化合物的比较
Similar Compounds
6-Chloro-3-methyl-1,8-naphthyridin-2(1H)-one: Similar structure but with a chlorine atom instead of bromine.
6-Fluoro-3-methyl-1,8-naphthyridin-2(1H)-one: Similar structure but with a fluorine atom instead of bromine.
3-Methyl-1,8-naphthyridin-2(1H)-one: Lacks the halogen substituent.
Uniqueness
6-Bromo-3-methyl-1,8-naphthyridin-2(1H)-one is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine is larger and more polarizable than chlorine or fluorine, which can affect the compound’s interactions with biological targets and its overall pharmacokinetic properties.
属性
CAS 编号 |
1260779-60-9 |
|---|---|
分子式 |
C9H7BrN2O |
分子量 |
239.07 g/mol |
IUPAC 名称 |
6-bromo-3-methyl-1H-1,8-naphthyridin-2-one |
InChI |
InChI=1S/C9H7BrN2O/c1-5-2-6-3-7(10)4-11-8(6)12-9(5)13/h2-4H,1H3,(H,11,12,13) |
InChI 键 |
LVWPATTXISZNCF-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=CC(=CN=C2NC1=O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,1-Dichloro-1,2-dihydrocyclobuta[c]quinolin-3(4H)-one](/img/structure/B11868719.png)
![(1R,5S)-1-(4-nitrophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B11868722.png)
![1-Methyl-5-propoxy-6,7,8,9-tetrahydroisoxazolo[5,4-c]isoquinoline](/img/structure/B11868728.png)





![Ethyl 5-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B11868777.png)

![1-Cyclohexyl-n-ethyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11868786.png)


![5-Thiophen-2-yl-1,2,3,4,5,6-hexahydro-[2,4]bipyridinyl](/img/structure/B11868816.png)
